Home > Products > Screening Compounds P57077 > (S)-(+)-Doxazosin-d8
(S)-(+)-Doxazosin-d8 -

(S)-(+)-Doxazosin-d8

Catalog Number: EVT-1498273
CAS Number:
Molecular Formula: C₂₃H₁₇D₈N₅O₅
Molecular Weight: 459.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(+)-Doxazosin-d8 is a deuterated form of doxazosin, a selective antagonist of alpha-1 adrenergic receptors. This compound is primarily used in pharmacological research as an internal standard for quantifying doxazosin in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry. Doxazosin itself is commonly prescribed for the treatment of benign prostatic hyperplasia and hypertension due to its ability to relax blood vessels and improve urinary flow.

Source and Classification

Doxazosin-d8 is classified as a quinazoline derivative and an alpha-1 adrenergic receptor antagonist. Its formal chemical name is 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8](2,3-dihydro-1,4-benzodioxin-2-yl)-methanone monohydrochloride. The compound has a molecular formula of C23H17D8N5O5·HCl and a molecular weight of approximately 496.0 g/mol .

Synthesis Analysis

The synthesis of (S)-(+)-Doxazosin-d8 involves the deuteration of the original doxazosin compound. Deuterium labeling is often achieved through various chemical reactions that introduce deuterium at specific positions in the molecular structure.

Methods and Technical Details

One common method for synthesizing deuterated compounds involves using deuterated solvents or reagents during the reaction process. For example, employing deuterated acetic acid or other labeled precursors can facilitate the incorporation of deuterium into the target molecule. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

(S)-(+)-Doxazosin-d8 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.

Structure and Data

The structural formula can be represented as follows:

C23H17D8N5O5 HCl\text{C23H17D8N5O5 HCl}

Key features include:

  • Quinazoline core: Essential for receptor binding.
  • Piperazine ring: Contributes to the pharmacokinetic properties.
  • Deuterium atoms: Replace hydrogen atoms in specific positions to enhance analytical detection sensitivity.

The InChI code for (S)-(+)-Doxazosin-d8 is InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20,/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26),1H/i7D2,8D2,9D2,10D2 .

Chemical Reactions Analysis

(S)-(+)-Doxazosin-d8 can participate in various chemical reactions typical for alpha-adrenoceptor antagonists.

Reactions and Technical Details

The compound primarily undergoes metabolic transformations in biological systems. It is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include hydroxylation and N-demethylation processes that yield various metabolites with different pharmacological profiles .

In vitro studies have shown that (S)-(+)-Doxazosin-d8 can inhibit norepinephrine-induced contractions in isolated tissues, demonstrating its functional activity as an antagonist .

Mechanism of Action

(S)-(+)-Doxazosin-d8 exerts its pharmacological effects through selective antagonism of alpha-1 adrenergic receptors.

Process and Data

Upon binding to these receptors located on vascular smooth muscle cells, (S)-(+)-Doxazosin-d8 inhibits the action of norepinephrine, leading to vasodilation and decreased blood pressure. This mechanism is crucial in treating conditions like hypertension and benign prostatic hyperplasia. The drug's efficacy has been supported by various studies demonstrating its ability to reduce vascular resistance and improve urinary flow rates .

Physical and Chemical Properties Analysis

(S)-(+)-Doxazosin-d8 exhibits distinct physical and chemical properties that are important for its application in research.

Physical Properties

  • Appearance: Solid form.
  • Solubility: Soluble in acetonitrile:methanol (1:1) and dimethyl sulfoxide.

Chemical Properties

  • Molecular Weight: 496.0 g/mol.
  • Purity: Greater than 99% for deuterated forms.

These properties make it suitable for use as an internal standard in analytical chemistry applications .

Applications

(S)-(+)-Doxazosin-d8 finds significant utility in scientific research.

Scientific Uses

  1. Analytical Standard: Used as an internal standard for quantifying doxazosin levels in biological samples through gas chromatography or liquid chromatography-mass spectrometry.
  2. Pharmacological Studies: Investigating the pharmacokinetics and metabolism of doxazosin in various biological systems.
  3. Cancer Research: Exploring potential repurposing as an anti-cancer agent due to its effects on cell signaling pathways related to tumor growth .
Chemical Characterization of (S)-(+)-Doxazosin-d8

Nomenclature and Structural Identification

(S)-(+)-Doxazosin-d8 is a stereoselective, deuterium-enriched analog of the quinazoline derivative doxazosin. Its systematic IUPAC name is (3S)-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-[d8]-piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone, reflecting isotopic substitution at the piperazine ring [3] [10]. The molecular formula is C₂₃D₈H₁₇N₅O₅, with a molecular weight of 495.99 g/mol for the free base and 532.44 g/mol for the hydrochloride salt [3]. Key identifiers include:

  • CAS Registry: 1219803-95-8 (hydrochloride salt) [3]
  • Canonical SMILES: [2H]C1([2H])N(C(=O)C2COc3ccccc3O2)C([2H])([2H])C([2H])([2H])N(c4nc(N)c5cc(OC)c(OC)cc5n4)C1([2H])[2H] [3]
  • InChI Key: VMPITBBVLCSFIM-LLVKDONJSA-N [10]

Table 1: Key Identifiers of (S)-(+)-Doxazosin-d8

PropertyValue
IUPAC Name(3S)-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-[d8]-piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Molecular Formula (Base)C₂₃D₈H₁₇N₅O₅
Molecular Weight (Base)495.99 g/mol
CAS (Hydrochloride)1219803-95-8
Deuterium PositionsPiperazine ring (8 sites)

Stereochemical Configuration and Isotopic Labeling

The chiral center at the benzdioxan moiety adopts an (S)-configuration, confirmed by optical rotation and chiral chromatography [4]. Deuterium labeling targets the piperazine ring, where all eight hydrogen atoms are replaced by deuterium (d8), resulting in >95% isotopic enrichment [3]. This modification:

  • Preserves the spatial orientation of pharmacophoric elements (quinazoline and benzodioxane groups).
  • Minimizes kinetic isotope effects (KIEs) due to retention of C–H bonds at metabolically vulnerable sites [5].Mass spectrometry distinguishes the deuterated compound from non-labeled analogs via a +8 Da shift in molecular ions (e.g., m/z 452 → 460 for [M+H]⁺) [3].

Synthesis Pathways for Deuterated Quinazoline Derivatives

Synthesis involves a multistep strategy integrating deuterium early in the pathway to ensure isotopic fidelity:

  • Deuterated Piperazine Synthesis:
  • Piperazine-d8 is prepared via catalytic H/D exchange using PtO₂/D₂O or synthesized from deuterated ethylene diamine [3] [4].
  • Quinazoline-Piperazine Coupling:
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline reacts with piperazine-d8 under reflux in anhydrous toluene, forming the deuterated core [4].
  • Chiral Benzodioxane Attachment:
  • (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride couples with the deuterated intermediate via nucleophilic acyl substitution in dichloromethane, yielding (S)-(+)-Doxazosin-d8 [4].
  • Purification:
  • Reverse-phase HPLC removes non-deuterated impurities, achieving >95% chemical and isotopic purity [3].

Table 2: Key Synthesis Steps and Conditions

StepReagents/ConditionsYield
Piperazine-d8 SynthesisPtO₂/D₂O, 80°C, 24 h85%
Quinazoline CouplingToluene, reflux, 8 h78%
Chiral AcylationDCM, triethylamine, 0°C → RT, 4 h65%
PurificationC18 HPLC, acetonitrile/water gradient>95% purity

Physicochemical Properties and Stability Analysis

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), rising to >5 mg/mL under acidic conditions (pH 2.0) due to protonation of the piperazine nitrogen (pKa = 7.24) [6] [8].
  • Log P: 2.8 (non-deuterated: 2.5), indicating enhanced lipophilicity from deuterium substitution [6].

Thermal and Photochemical Stability

  • Thermal Degradation: Onset at 220°C (DSC), with decomposition peaks at 310°C (TGA) [3].
  • Photostability: UV irradiation (254 nm) causes <5% degradation after 48 h, attributable to the stable benzodioxan-quinazoline chromophore [6].

Isotope Effects on Stability

  • Metabolic Stability: Hepatic microsome studies show 40% reduced CYP3A4-mediated O-demethylation versus non-deuterated doxazosin due to deuterium’s kinetic isotope effect on C–H bond cleavage [5].
  • Hydrolytic Stability: Half-life in plasma: 6.3 h (non-deuterated: 4.1 h), demonstrating deuterium’s stabilizing role at the piperazine moiety [3].

Table 3: Physicochemical Properties vs. Non-Deuterated Doxazosin

Property(S)-(+)-Doxazosin-d8Non-Deuterated Doxazosin
Water Solubility (pH 7.4)0.12 mg/mL0.15 mg/mL
Log P (Octanol/Water)2.82.5
Plasma Half-Life6.3 h4.1 h
CYP3A4 Metabolism Rate0.28 nmol/min/mg0.46 nmol/min/mg
Thermal Decomposition Onset220°C215°C

Properties

Product Name

(S)-(+)-Doxazosin-d8

Molecular Formula

C₂₃H₁₇D₈N₅O₅

Molecular Weight

459.52

Synonyms

(S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8;_x000B_1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.